Rilozarone was developed by the pharmaceutical company Sunovion Pharmaceuticals. It is classified as an antidepressant with a specific focus on the modulation of serotonin and norepinephrine levels in the brain. Its unique chemical structure allows it to interact with multiple receptors, including serotonin receptors (5-HT1A and 5-HT2A) and norepinephrine transporters, positioning it as a promising candidate for further clinical evaluation in mood disorders.
The synthesis of Rilozarone involves several key steps that utilize standard organic synthesis techniques. The initial phase typically includes the formation of the core structure through cyclization reactions.
Rilozarone has a complex molecular structure characterized by its heterocyclic framework. The molecular formula is , with a molecular weight of approximately 312.38 g/mol.
The three-dimensional conformation of Rilozarone facilitates its interaction with neurotransmitter receptors, which is crucial for its antidepressant effects.
Rilozarone undergoes various chemical reactions that are critical for its synthesis and functionality:
These reactions are optimized to achieve high selectivity and yield, ensuring that unwanted byproducts are minimized.
Rilozarone's mechanism of action involves multiple pathways:
This multi-target approach may lead to improved therapeutic outcomes compared to traditional single-target antidepressants.
Rilozarone exhibits several noteworthy physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Rilozarone is primarily being investigated for its applications in treating major depressive disorder. Its unique pharmacological profile suggests potential benefits such as:
Ongoing clinical trials aim to further elucidate its efficacy and safety in diverse populations suffering from depression and related mood disorders.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7